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molecular formula C9H9B B1330259 (3-Bromoprop-1-en-2-yl)benzene CAS No. 3360-54-1

(3-Bromoprop-1-en-2-yl)benzene

Cat. No. B1330259
M. Wt: 197.07 g/mol
InChI Key: RMMHOFFPGKSRDI-UHFFFAOYSA-N
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Patent
US08110519B2

Procedure details

A mixture of 2-phenylpropene (22.4 g, 190 mmoles), N-bromosuccinimide (23.7 g, 133 mmoles) and bromobenzene (76 ml) was superheated on an oil bath at 160° C. until the N-bromosuccinimide was dissolved. The reaction mixture was cooled to room temperature, and the precipitate was subsequently removed by filtration and washed with chloroform. The filtrate was purified by distillation under reduced pressure to obtain 12.1 g of 3-bromo-2-phenylpropene (b.p. 80° C. to 85° C./3 mmHg). 1H-NMR (CDCl3)δ=4.39 (s, 2H), 5.49 (s, 1H), 5.56 (s, 1H), 7.33-7.51 (m, 5H); 13C NMR (CDCl3)δ=34.2, 117.2, 126.1, 128.3, 128.5, 137.6, 144.2.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH3:9])=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:10]N1C(=O)CCC1=O.BrC1C=CC=CC=1>>[Br:10][CH2:8][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[CH2:9]

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C
Name
Quantity
23.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
76 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
the precipitate was subsequently removed by filtration
WASH
Type
WASH
Details
washed with chloroform
DISTILLATION
Type
DISTILLATION
Details
The filtrate was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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